![molecular formula C21H18N6O3 B2604653 2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide CAS No. 1002482-95-2](/img/structure/B2604653.png)
2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide
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Description
The compound “2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide” is a derivative of indole . Indole derivatives are known for their diverse biological activities and have been found in many important synthetic drug molecules .
Synthesis Analysis
Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized . These compounds were evaluated for their in vitro antiproliferative activities against various cancer cell lines .Scientific Research Applications
β-Carboline Derivatives Synthesis
The compound serves as a precursor in the synthesis of β-carboline derivatives. These derivatives are significant due to their wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The base-promoted fusion of β-carboline from indolyl compounds and aldehydes, using ammonium salts, highlights the compound’s role in selectivity control during synthesis.
Plant Hormone Analogues
Indolyl compounds, such as the one , can mimic the structure of plant hormones, particularly auxins . This application is crucial in agricultural research, where such analogues can be used to study plant growth, development, and responses to environmental changes.
Phosphodiesterase Inhibitors
The structural framework of the compound allows for the development of phosphodiesterase (PDE) inhibitors . These inhibitors have therapeutic potential in treating various diseases, including arthritis and multiple sclerosis, by modulating inflammatory pathways.
α-Glucosidase Inhibitors
Indolyl derivatives have been evaluated as α-glucosidase inhibitors, which are essential in managing diabetes . These inhibitors can delay carbohydrate digestion, reducing postprandial blood glucose levels. The compound could be a lead structure for developing new non-competitive α-glucosidase inhibitors.
properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3/c1-11-9-17(27(26-11)21-23-16-8-4-6-13(16)19(29)25-21)24-20(30)18(28)14-10-22-15-7-3-2-5-12(14)15/h2-3,5,7,9-10,22H,4,6,8H2,1H3,(H,24,30)(H,23,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSLYVFBACAGFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32)C4=NC5=C(CCC5)C(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide |
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